molecular formula C13H13Cl4N7O B12339396 2',4'-Dichlorobenzamil * HCl

2',4'-Dichlorobenzamil * HCl

Cat. No.: B12339396
M. Wt: 425.1 g/mol
InChI Key: LPDXPNZRKFRFRR-UHFFFAOYSA-N
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Description

2’,4’-Dichlorobenzamil * HCl is the hydrochloride salt preparation of 2’,4’-Dichlorobenzamil. This compound is known for its role as an inhibitor of the sodium/calcium exchanger protein (NCX). It has been widely studied for its ability to block NCX, which is crucial in various physiological processes, including the regulation of intracellular calcium levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dichlorobenzamil * HCl typically involves the reaction of 2’,4’-dichlorobenzylamine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of 2’,4’-Dichlorobenzamil * HCl follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dichlorobenzamil * HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzylamine derivatives .

Scientific Research Applications

2’,4’-Dichlorobenzamil * HCl has a wide range of scientific research applications:

Mechanism of Action

2’,4’-Dichlorobenzamil * HCl exerts its effects by inhibiting the sodium/calcium exchanger protein (NCX). This inhibition prevents the exchange of sodium and calcium ions across the cell membrane, leading to an increase in intracellular calcium levels. The compound targets the NCX protein, disrupting its normal function and affecting various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,4’-Dichlorobenzamil * HCl is unique due to its specific inhibition of the NCX protein, making it a valuable tool in research focused on calcium regulation. Its distinct chemical structure and targeted action differentiate it from other similar compounds .

Properties

Molecular Formula

C13H13Cl4N7O

Molecular Weight

425.1 g/mol

IUPAC Name

3,5-diamino-6-chloro-N-[(E)-[(2,4-dichlorophenyl)methylhydrazinylidene]methyl]pyrazine-2-carboxamide;hydrochloride

InChI

InChI=1S/C13H12Cl3N7O.ClH/c14-7-2-1-6(8(15)3-7)4-20-21-5-19-13(24)9-11(17)23-12(18)10(16)22-9;/h1-3,5,20H,4H2,(H4,17,18,23)(H,19,21,24);1H

InChI Key

LPDXPNZRKFRFRR-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CN/N=C/NC(=O)C2=C(N=C(C(=N2)Cl)N)N.Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CNN=CNC(=O)C2=C(N=C(C(=N2)Cl)N)N.Cl

Origin of Product

United States

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